2,4-Dimethoxybenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone
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Overview
Description
2,4-Dimethoxybenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone: is a chemical compound with the following properties:
Linear Formula: C19H21N5O3S
CAS Number: 624724-87-4
Molecular Weight: 399.475 g/mol .
Preparation Methods
Synthetic Routes:: The synthetic route to prepare this compound involves the condensation of 2,4-dimethoxybenzaldehyde with 3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazole. The reaction typically occurs under mild conditions and yields the desired hydrazone product.
Industrial Production Methods:: While specific industrial production methods are not widely documented, researchers often synthesize this compound in the laboratory for scientific investigations.
Chemical Reactions Analysis
Reactivity::
Oxidation: The aldehyde group in 2,4-dimethoxybenzaldehyde can undergo oxidation reactions.
Reduction: Reduction of the imine group (C=N) in the hydrazone can yield the corresponding amine.
Substitution: The hydrazone may participate in nucleophilic substitution reactions.
Oxidation: Oxidizing agents like chromic acid (H2CrO4) or potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles (e.g., amines, thiols) under appropriate conditions.
Major Products:: The major products depend on the specific reaction conditions. For example, reduction of the hydrazone yields the corresponding amine.
Scientific Research Applications
Chemistry::
Hydrazone Chemistry:
Ligand Design: The compound may serve as a ligand in coordination chemistry.
Antimicrobial Properties: Hydrazones exhibit antimicrobial activity, making them relevant for drug development.
Anticancer Potential: Some hydrazones show promising anticancer effects.
Dye Synthesis: Hydrazones are used in dye synthesis.
Photovoltaics: Certain hydrazones have applications in solar cells.
Mechanism of Action
The exact mechanism by which this compound exerts its effects depends on its specific application. Further research is needed to elucidate its molecular targets and pathways.
Comparison with Similar Compounds
While 2,4-Dimethoxybenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone is unique due to its specific structure, similar compounds include 3,4-Dimethoxybenzaldehyde (4-(4-ethoxyphenyl)-1,3-thiazol-2-yl)hydrazone .
Remember that this information is based on available literature, and further research may reveal additional insights
Properties
CAS No. |
624724-87-4 |
---|---|
Molecular Formula |
C19H21N5O3S |
Molecular Weight |
399.5 g/mol |
IUPAC Name |
4-[(2E)-2-[(2,4-dimethoxyphenyl)methylidene]hydrazinyl]-3-(4-ethoxyphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C19H21N5O3S/c1-4-27-15-8-5-13(6-9-15)18-21-22-19(28)24(18)23-20-12-14-7-10-16(25-2)11-17(14)26-3/h5-12,23H,4H2,1-3H3,(H,22,28)/b20-12+ |
InChI Key |
PQHDYDDZXJKFNZ-UDWIEESQSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C2=NNC(=S)N2N/N=C/C3=C(C=C(C=C3)OC)OC |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NNC(=S)N2NN=CC3=C(C=C(C=C3)OC)OC |
Origin of Product |
United States |
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